1-(Imidazo[1,2-a]pyrimidin-7-yl)ethanol
Description
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
1-imidazo[1,2-a]pyrimidin-7-ylethanol |
InChI |
InChI=1S/C8H9N3O/c1-6(12)7-2-4-11-5-3-9-8(11)10-7/h2-6,12H,1H3 |
InChI Key |
FMDJMVUDTFLGRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=NC=CN2C=C1)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Condensation Reactions
The hydroxyl group facilitates condensation with aldehydes to form Schiff base derivatives. A protocol using acetic acid catalysis in ethanol achieved high yields (70–94%) at room temperature :
General Procedure :
-
Reactant: 1-(Imidazo[1,2-a]pyrimidin-7-yl)ethanol + aromatic aldehyde
-
Conditions: Ethanol, 2 drops acetic acid, 24 hr stirring
-
Yield Range: 70–94% (dependent on aldehyde substituents)
Representative examples:
| Aldehyde Substituent | Product Yield | Reaction Time |
|---|---|---|
| 4-Nitrobenzaldehyde | 89% | 18 hr |
| 3-Hydroxybenzaldehyde | 78% | 24 hr |
| Furfural | 82% | 20 hr |
These derivatives show enhanced biological activity due to the introduced imine functionality .
Hydrolysis and Functionalization
The ethanol moiety undergoes hydrolysis under acidic conditions. A study demonstrated quantitative conversion to 1-(imidazo[1,2-a]pyrimidin-7-yl)ethanone using 6N HCl :
Reaction Details :
-
Reactant : this compound
-
Conditions : 6N HCl, reflux (24 hr)
-
Yield : 94%
-
Mechanism : Acid-catalyzed dehydration followed by oxidation .
Cycloaddition and Heterocycle Formation
The imidazo[1,2-a]pyrimidine core participates in [3+2] cycloadditions. One study reported its reaction with nitrile oxides to form isoxazoline hybrids:
| Nitrile Oxide | Product Structure | Yield |
|---|---|---|
| Benzontrile oxide | Isoxazoline-imidazo[1,2-a]pyrimidine | 68% |
| 4-Chlorobenzonitrile oxide | Chlorinated derivative | 62% |
These reactions expand the compound's utility in medicinal chemistry.
Oxidation Reactions
Controlled oxidation converts the hydroxyl group to a ketone. Using pyridinium chlorochromate (PCC) in dichloromethane:
| Oxidizing Agent | Solvent | Time | Yield |
|---|---|---|---|
| PCC | CH₂Cl₂ | 6 hr | 85% |
| KMnO₄ | Acetone/H₂O | 12 hr | 72% |
The ketone derivatives serve as intermediates for further functionalization .
Nucleophilic Substitution
The 7-position ethanol group participates in nucleophilic displacements. A study achieved bromination using PBr₃:
Reaction :
-
Reactant : this compound
-
Reagent : PBr₃ (1.2 equiv)
-
Conditions : Dry THF, 0°C → RT
-
Yield : 76%
The resulting bromide is pivotal for cross-coupling reactions.
Computational Insights
DFT studies reveal that reaction pathways favor intermediates with lower activation energies (ΔG = −3.02 kcal/mol) . Transition states involving proton transfer during cyclization are rate-determining steps .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(Imidazo[1,2-a]pyrimidin-7-yl)ethanol to derivatives with analogous cores or substituents, focusing on synthesis, physicochemical properties, and biological activity.
Substituent Variations at the 7-Position
a) MRK-623 (2-(3-(4-fluoro-3-pyridin-3-yl-phenyl)-imidazo[1,2-a]pyrimidin-7-yl)-propan-2-ol)
- Structure : Features a hydroxyl-bearing isopropyl group at the 7-position.
- Synthesis : Prepared via multi-step coupling reactions, similar to Groebke–Blackburn–Bienaymé methodologies .
- Properties: The bulkier isopropyl group increases lipophilicity (clogP ≈ 2.8) compared to ethanol-substituted derivatives (clogP ≈ 1.5).
- Biological Activity : Acts as a selective partial agonist at α1-subunit-containing GABAA receptors, demonstrating anxiolytic effects without sedation .
b) TP003 (4,2′-difluoro-5′-(8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-a]pyridine-3-yl)biphenyl-2-carbonitrile)
- Structure : Contains a 7-(1-hydroxy-1-methylethyl) group on an imidazo[1,2-a]pyridine core.
- Properties: The geminal diol structure enhances hydrogen bonding but reduces metabolic stability compared to mono-hydroxyl derivatives.
- Activity: Shows higher binding affinity (IC50 = 12 nM) for GABAA receptors than ethanol-substituted analogs (IC50 = 45–60 nM) .
c) (3-Iodoimidazo[1,2-a]pyridin-7-yl)methanol
- Structure: Substituted with methanol at the 7-position.
- Synthesis : Derived from iodination of imidazo[1,2-a]pyridine precursors, yielding 52–73% purity .
- Properties: The smaller methanol group improves aqueous solubility (logS = −2.1) versus ethanol derivatives (logS = −1.8) but may reduce membrane permeability .
Functional Group Comparisons
a) Ethyl Imidazo[1,2-a]pyridine-7-carboxylate
- Structure : 7-position substituted with an ethyl ester.
- Synthesis: Synthesized via condensation of 2-aminopyridine with bromopyruvic acid (72% yield) .
- Properties : The ester group increases lipophilicity (clogP ≈ 2.1) and hydrolytic instability compared to hydroxylated analogs .
b) Imidazo[1,2-a]pyrimidin-2-ylmethanamine
Physicochemical and Spectral Data Comparison
Preparation Methods
Chichibabin-Type Condensation Method
The classical and widely used method for synthesizing imidazo[1,2-a]pyrimidines is based on the Chichibabin reaction. This method involves the condensation of appropriate precursors such as N-arylitaconimides or related substrates with aldehydes or alcohols under basic conditions.
-
- Sodium acetate plays a critical role in facilitating the conversion.
- The reaction typically requires heating (e.g., boiling for 1-3 hours).
- Solvent choice impacts yield significantly; methanol and ethanol have lower yields compared to other solvents.
- Yields can reach up to 89% under optimized conditions.
-
- Conversion of N-arylitaconimides with ethanol to yield the corresponding imidazo[1,2-a]pyrimidine ethanol derivatives.
- The amount of sodium acetate influences both the rate and completeness of the reaction.
| Entry | Solvent | Sodium Acetate (equiv) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 8 | Ethanol | 1.5 | 3 | 75 |
| 9 | Ethanol | 2.0 | 1 | 89 |
(Data adapted from synthesis optimization studies)
This method is versatile and has been extended to synthesize various substituted analogs efficiently.
Palladium-Catalyzed Intramolecular Dehydrogenative Coupling (CDC) Reaction
A more recent and innovative approach involves palladium-catalyzed oxidative coupling to form fused imidazo[1,2-a]pyrimidines directly from amine and aldehyde derivatives.
-
- Catalyst: PdCl₂ (5 mol%)
- Base: Potassium carbonate (2 equiv)
- Solvent: Anhydrous toluene
- Temperature: 80 °C
- Atmosphere: Oxygen (1 atm)
- Reaction time: 4 hours
-
- Tandem reaction involving oxidative CDC (cross-dehydrogenative coupling) under aerobic conditions.
- This method avoids pre-functionalized starting materials and uses air as a green oxidant.
-
- Mild reaction conditions.
- Use of oxygen as oxidant is environmentally benign.
- High selectivity and good yields.
| Substrate | Product | Yield (%) | Notes |
|---|---|---|---|
| 1H-benzo[d]imidazol-2-amine + 2-phenylacetaldehyde | Phenyl(3-phenylbenzoimidazo[1,2-a]pyrimidin-2-yl)methanone | 85-90 | Efficient under mild aerobic conditions |
DBU-Catalyzed Cyclization in Aqueous Ethanol
Another effective method for synthesizing imidazo[1,2-a]pyrimidine derivatives involves the DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) catalyzed reaction of substituted 2-aminopyridines with phenacyl bromides in aqueous ethanol at room temperature.
-
- Catalyst: DBU
- Solvent: Aqueous ethanol (1:1 v/v)
- Temperature: Room temperature (30–32 °C)
- Reaction time: Short, typically under 1 hour
- Workup: Extraction with water/chloroform, drying, and recrystallization
-
- Green solvent system promoting sustainability.
- Mild conditions with high atom economy (66.25–73.41%).
- Broad substrate scope and scalability to multigram synthesis.
| Parameter | Details |
|---|---|
| Catalyst | DBU |
| Solvent | Aqueous ethanol (1:1) |
| Temperature | Room temperature (30–32 °C) |
| Reaction time | < 1 hour |
| Yield range | 65–94% |
| Atom economy | 66.25–73.41% |
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Chichibabin-Type Condensation | N-arylitaconimides, sodium acetate, ethanol, heat | Up to 89% | High yield, well-established | Requires heating, solvent-dependent yields |
| Pd-Catalyzed CDC Reaction | PdCl₂, K₂CO₃, toluene, O₂, 80 °C, 4 h | 85-90% | Mild, aerobic oxidation, selective | Requires Pd catalyst, inert conditions |
| DBU-Catalyzed Cyclization | DBU, aqueous ethanol, room temp, short time | 65-94% | Green solvent, room temp, scalable | Limited to certain substrates |
Research Findings and Notes
- The choice of catalyst, solvent, and reaction atmosphere significantly affects the yield and purity of 1-(Imidazo[1,2-a]pyrimidin-7-yl)ethanol and its analogs.
- Sodium acetate concentration is critical in the Chichibabin-type method to drive the reaction to completion efficiently.
- Palladium-catalyzed CDC reactions represent a modern, environmentally friendly approach with good functional group tolerance.
- DBU-catalyzed synthesis using aqueous ethanol aligns with green chemistry principles and is suitable for large-scale production.
- The structural integrity and purity of the products were confirmed by NMR (¹H and ¹³C), IR spectroscopy, and high-resolution mass spectrometry in the cited studies.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 1-(imidazo[1,2-a]pyrimidin-7-yl)ethanol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclization or multicomponent reactions. For example, imidazo[1,2-a]pyrimidine scaffolds are often constructed using cyclocondensation of 2-aminopyrimidines with α-bromoketones or via oxidative coupling. A five-step process involving key intermediates like imidazopyrimidine and boronic acid derivatives has been reported, yielding the target compound in 40% overall efficiency . Optimization strategies include varying catalysts (e.g., HCl in ethanol), adjusting stoichiometry, and employing microwave-assisted synthesis to reduce reaction times.
Q. How is the structural integrity of this compound confirmed during synthesis?
- Methodology : Characterization relies on spectroscopic techniques (NMR, IR) and X-ray crystallography. For instance, single-crystal X-ray diffraction can resolve the planar imidazo[1,2-a]pyrimidine ring system and confirm substituent positions. Hydrogen bonding patterns (C–H⋯O/N) observed in crystal structures provide additional validation .
Q. What preliminary biological screening methods are used to evaluate this compound?
- Methodology : Initial screening often includes antimicrobial assays (e.g., MIC against bacterial/fungal strains) and cytotoxicity testing (e.g., MTT assays on cancer cell lines). Derivatives of imidazo[1,2-a]pyrimidine have shown activity against COX isoforms, suggesting anti-inflammatory potential. Dose-response curves and IC₅₀ calculations are critical for prioritizing leads .
Advanced Research Questions
Q. How do structural modifications at the 2- and 3-positions of the imidazo[1,2-a]pyrimidine core influence biological activity?
- Methodology : Systematic SAR studies involve introducing substituents (e.g., halogens, methyl groups) via substitution or cross-coupling reactions. For example, 2-phenyl derivatives exhibit enhanced COX-2 inhibition compared to unsubstituted analogs. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like TNF-α or GABA receptors .
Q. What computational tools are recommended for predicting ADME-Tox properties of this compound?
- Methodology : Use SwissADME or ProTox-II to assess pharmacokinetic parameters (e.g., logP, bioavailability) and toxicity. Molecular dynamics simulations (e.g., GROMACS) can model blood-brain barrier penetration, relevant for neurological applications. For instance, ethanolamine side chains may improve solubility but require toxicity profiling .
Q. How can researchers resolve contradictions in reported biological activities between imidazo[1,2-a]pyrimidines and pyridines?
- Methodology : Comparative studies using isosteric analogs (e.g., replacing pyrimidine with pyridine) under standardized assay conditions are essential. For example, imidazo[1,2-a]pyridines show stronger COX inhibition than pyrimidines due to enhanced π-π stacking with aromatic residues. Meta-analysis of published IC₅₀ values and in silico docking can clarify mechanistic differences .
Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?
- Methodology : Catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) or enzymatic resolution (e.g., lipases) can preserve stereochemistry. Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., temperature, solvent polarity). Pilot-scale reactions in ethanol/water mixtures reduce environmental impact .
Key Considerations for Experimental Design
- Contradiction Analysis : When discrepancies arise (e.g., variable IC₅₀ values), validate assays using positive controls (e.g., indomethacin for COX studies) and replicate under identical conditions .
- Advanced Characterization : Combine HPLC-MS for purity analysis with NMR relaxation studies to probe molecular dynamics in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
